molecular formula C11H15N3O5 B136806 6-(2-Deoxy-beta-D-erythro-pentofuranosyl)-4,6-dihydro-1H-pyrimido(4,5-c)(1,2)oxazin-7(3H)-one CAS No. 126128-42-5

6-(2-Deoxy-beta-D-erythro-pentofuranosyl)-4,6-dihydro-1H-pyrimido(4,5-c)(1,2)oxazin-7(3H)-one

Cat. No. B136806
M. Wt: 269.25 g/mol
InChI Key: YTWREPAHBKYMNI-YIZRAAEISA-N
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Description

The compound 6-(2-Deoxy-beta-D-erythro-pentofuranosyl)-4,6-dihydro-1H-pyrimido(4,5-c)(1,2)oxazin-7(3H)-one is a nucleoside analog that is structurally related to naturally occurring nucleotides. It is characterized by the presence of a pyrimido(4,5-c)(1,2)oxazin-7-one ring system attached to a 2-deoxy-beta-D-erythro-pentofuranosyl sugar moiety. This type of compound is of interest due to its potential biological activity and its role in the study of nucleic acid chemistry and biology.

Synthesis Analysis

The synthesis of related nucleoside analogs has been described in the literature. For instance, the synthesis of 6-amino-1-(2-deoxy-beta-D-erythro-pentofuranosyl)-1H-pyrrolo[3,2-c]pyridin-4(5H)-one, a compound with a similar nucleoside structure, was achieved through a glycosylation reaction of a pyrrole precursor followed by ring closure with hydrazine and subsequent reduction . Another related synthesis involved the conversion of 1-methyl-5-(2-bromoethyl)uracil to a 5-(2-phthalimido-oxyethyl) derivative, which was then transformed into a 4-triazolo derivative and finally into a 6-methyl-3,4-dihydro-6H,8H-pyrimido[4,5-c][1,2]oxazin-7-one via ammonia treatment . These methods provide insight into the possible synthetic routes that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of nucleoside analogs is crucial for their interaction with biological systems. The presence of the pyrimido(4,5-c)(1,2)oxazin-7-one ring suggests a complex heterocyclic system that could engage in various interactions with enzymes and nucleic acids. The beta configuration of the anomeric carbon in the sugar moiety is consistent with the natural configuration of nucleosides, which may be important for the biological activity of these compounds .

Chemical Reactions Analysis

The chemical behavior of nucleoside analogs is influenced by their functional groups and the stability of their ring systems. For example, the photosensitized oxidation of 8-oxo-7,8-dihydro-2'-deoxyguanosine, a related compound, leads to the formation of a cyanuric acid nucleoside through a type II mechanism involving initial [2+2] cycloaddition and subsequent bond cleavage and hydrolysis . This indicates that the compound of interest may also undergo photooxidation and other reactions that could modify its structure and potentially its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of nucleoside analogs like 6-(2-Deoxy-beta-D-erythro-pentofuranosyl)-4,6-dihydro-1H-pyrimido(4,5-c)(1,2)oxazin-7(3H)-one are determined by their molecular structure. The presence of the oxazin ring and the deoxy sugar suggests that the compound may have unique solubility, stability, and reactivity characteristics. These properties are essential for understanding the compound's behavior in biological systems and its potential as a therapeutic agent.

Scientific Research Applications

Photosensitized Oxidation and Identification

A study conducted by Raoul and Cadet (1996) identified a significant photosensitized oxidation product of 8-oxo-7,8-dihydro-2‘-deoxyguanosine. This product was characterized as 1-(2-deoxy-β-d-erythro-pentofuranosyl)-cyanuric acid and its precursor. This discovery highlights the compound's role in photosensitized reactions and oxidative stress, providing insights into DNA damage mechanisms (Raoul & Cadet, 1996).

DNA Polymerase Recognition and Mutagenesis

Harris et al. (2003) investigated the mutagenic nucleoside dP, a bicyclic analogue of N4-methoxy-2'-deoxycytidine. The study emphasized the molecule's capacity to exist in imino and amino tautomers, influencing DNA polymerase recognition and contributing to substitution mutagenesis during DNA replication (Harris et al., 2003).

Tautomerism and DNA Replication

Podolyan, Gorb, and Leszczynski (2005) used density functional theory calculations to investigate the tautomeric properties of N-methyl-P, a base of the nucleoside analogue dP. The study supported the rare tautomer hypothesis of substitution mutagenesis in DNA replication, shedding light on the tautomeric behavior and its implications in biological systems (Podolyan, Gorb, & Leszczynski, 2005).

Synthesis and Derivative Studies

Lin and Brown (1989) explored the synthesis of derivatives of 3,4-dihydro-6H,8H-pyrimido [4,5-c] [1,2] oxazin-7-one, contributing to the understanding of chemical properties and potential applications of this compound in various research domains (Lin & Brown, 1989).

Base-Pairing Properties

Seela, Ming, Eickmeier, and Reuter (2008) studied 7-Deaza-2'-deoxyinosine, an acid-stable derivative of 2'-deoxyinosine, which revealed ambiguous base-pairing properties against canonical DNA constituents. This study offers insights into nucleoside derivatives and their interaction with DNA (Seela, Ming, Eickmeier, & Reuter, 2008).

Metabolic Pathways and DNA Adducts

Akingbade et al. (2012) investigated oxidative stress pathways, leading to DNA and lipid peroxidation. They developed a specific monoclonal antibody against a metabolite formed in these pathways, providing tools for further exploration of oxidative stress and its implications (Akingbade et al., 2012).

properties

IUPAC Name

6-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,4-dihydro-1H-pyrimido[4,5-c]oxazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O5/c15-5-8-7(16)3-9(19-8)14-4-6-1-2-18-13-10(6)12-11(14)17/h4,7-9,15-16H,1-3,5H2,(H,12,13,17)/t7-,8+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWREPAHBKYMNI-YIZRAAEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CONC2=NC(=O)N(C=C21)C3CC(C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CONC2=NC(=O)N(C=C21)[C@@H]3C[C@@H]([C@H](O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00925421
Record name 6-(2-Deoxypentofuranosyl)-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Deoxy-beta-D-erythro-pentofuranosyl)-4,6-dihydro-1H-pyrimido(4,5-c)(1,2)oxazin-7(3H)-one

CAS RN

126128-42-5
Record name 6-(2-Deoxy-beta-D-erythro-pentofuranosyl)-4,6-dihydro-1H-pyrimido(4,5-c)(1,2)oxazin-7(3H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126128425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(2-Deoxypentofuranosyl)-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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